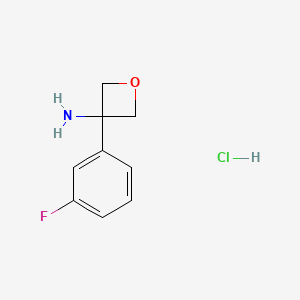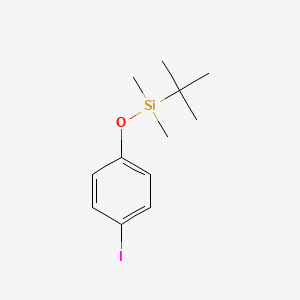
N-ethyl-3,5-dimethylaniline
Vue d'ensemble
Description
N-ethyl-3,5-dimethylaniline is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, featuring an ethyl group and two methyl groups attached to the nitrogen and the benzene ring, respectively. This compound is of interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-ethyl-3,5-dimethylaniline can be synthesized through the alkylation of 3,5-dimethylaniline with ethyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by the addition of an ethyl halide (e.g., ethyl bromide) to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves the catalytic alkylation of 3,5-dimethylaniline with ethylene in the presence of a suitable catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into the corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-ethyl-3,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-ethyl-3,5-dimethylaniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, and its aromatic ring can participate in electrophilic aromatic substitution reactions. The ethyl and methyl groups influence its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylaniline: A similar compound with two methyl groups attached to the nitrogen.
N-Ethylaniline: A compound with an ethyl group attached to the nitrogen but without the additional methyl groups on the benzene ring.
3,5-Dimethylaniline: A compound with two methyl groups on the benzene ring but without the ethyl group on the nitrogen.
Uniqueness
N-ethyl-3,5-dimethylaniline is unique due to the presence of both ethyl and methyl groups, which influence its chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in various chemical syntheses and industrial applications.
Propriétés
IUPAC Name |
N-ethyl-3,5-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-4-11-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBMTHXANKLTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophene-2-methanol, 6-methyl-](/img/structure/B3098272.png)


![N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3098294.png)


![Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B3098307.png)


amine](/img/structure/B3098324.png)




